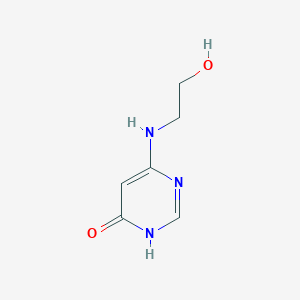

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one

Description

Properties

CAS No. |

61667-07-0 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(2-hydroxyethylamino)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H9N3O2/c10-2-1-7-5-3-6(11)9-4-8-5/h3-4,10H,1-2H2,(H2,7,8,9,11) |

InChI Key |

LXMLROMXICXDTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CNC1=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidin-4-one

A common method involves reacting 4-chloropyrimidin-2(1H)-one or related halogenated pyrimidines with 2-aminoethanol under basic or neutral conditions.

- Reaction conditions: Solvents such as ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are used.

- Bases: Potassium carbonate or triethylamine often serve as acid scavengers.

- Temperature: Reactions are typically conducted at elevated temperatures (60–110 °C) to facilitate substitution.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction.

This method is supported by analogous pyrimidine syntheses where nucleophilic amines displace halogens on the pyrimidine ring.

Direct Aminolysis of Pyrimidin-4-one Derivatives

In some cases, pyrimidin-4-one derivatives bearing good leaving groups at the 6-position undergo aminolysis with 2-aminoethanol.

- Procedure: The pyrimidin-4-one derivative is dissolved in an appropriate solvent (e.g., ethanol or DMF).

- Reagents: 2-Aminoethanol is added in stoichiometric or excess amounts.

- Conditions: The mixture is stirred at reflux or elevated temperature for several hours.

- Isolation: The product precipitates or is extracted and purified by recrystallization or chromatography.

This method is efficient for introducing the hydroxyethylamino group directly onto the pyrimidine ring.

Multi-step Synthesis via β-Ketoester and Thiourea

A more elaborate synthetic route involves:

- Condensation of β-ketoesters with thiourea in the presence of sodium ethoxide in refluxing ethanol to form 2-thioxopyrimidin-4(1H)-one intermediates.

- Subsequent S-alkylation with 2-bromoethanol or related haloalkyl compounds in dry DMF with potassium carbonate as base.

- Hydrolysis or further functional group transformations to yield the hydroxyethylamino-substituted pyrimidin-4-one.

This multi-step approach allows for structural diversification and was reported in the synthesis of related pyrimidine analogues.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution of 4-chloropyrimidin-4-one with 2-aminoethanol | 2-Aminoethanol, K2CO3 | Ethanol or DMF | 60–110 °C | 6–24 h | 65–85 | Purification by recrystallization or chromatography |

| S-alkylation of 2-thioxopyrimidin-4-one with 2-bromoethanol | 2-Bromoethanol, K2CO3 | Dry DMF | Room temp to 65 °C | 8–12 h | 70–76 | Requires anhydrous conditions |

| Hydrolysis of ester intermediates | KOH (aqueous) | Water/ethanol | Reflux | 2–4 h | 80–90 | Converts esters to acids or amides |

These yields and conditions are representative of reported syntheses of hydroxyethylamino-substituted pyrimidinones and related compounds.

Purification and Characterization

- Purification: Flash chromatography using ethyl acetate/petroleum ether mixtures or recrystallization from ethanol is common.

- Characterization: Melting points typically range around 180–181 °C for this compound derivatives.

- Spectroscopic data: NMR, IR, and mass spectrometry confirm the substitution pattern and purity.

Summary of Key Research Findings

- The nucleophilic substitution of halogenated pyrimidin-4-ones with 2-aminoethanol is a straightforward and efficient method to prepare this compound.

- Multi-step syntheses involving thiourea and β-ketoesters provide access to diverse analogues with potential biological activity.

- Reaction conditions such as solvent choice, temperature, and base significantly influence yield and purity.

- Purification by chromatography or recrystallization yields analytically pure compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and hydroxyethylamino groups enable nucleophilic substitution at the pyrimidine ring. For example:

-

Reaction with alkyl halides : The amino group undergoes alkylation under mild conditions. In a study, similar pyrimidine derivatives reacted with phenacyl bromide derivatives in DMF at 25–30°C to form N-alkylated products .

-

Displacement of leaving groups : Chlorine atoms at the C2 and C4 positions of pyrimidine precursors can be replaced by ethanolamine during synthesis.

Table 1: Nucleophilic Substitution Examples

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Water-methanol, 25–30°C, 24h | Ethanolamine-substituted pyrimidine | |

| α-Bromoacetophenones | DMF, 10 min, solvent-free | Alkylated pyrimidine derivatives |

Condensation Reactions

The amino group participates in Schiff base formation with carbonyl compounds:

-

Reaction with aldehydes/ketones : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked derivatives. For instance, 5,6-diaminouracil analogs reacted with phenacyl bromide derivatives to form ethylideneamino intermediates .

-

Cyclocondensation : Under solvent-free fusion conditions, this compound forms fused heterocycles, as demonstrated in the synthesis of pyrimidine-pyrazole hybrids .

Table 2: Condensation Reaction Parameters

| Carbonyl Source | Catalyst | Temperature | Yield | Application |

|---|---|---|---|---|

| Phenacyl bromide | DMF (catalytic) | 25–30°C | 60–75% | Antiviral agent precursors |

| Aromatic aldehydes | None | 80–100°C | 50–65% | Fluorescent probes |

Alkylation and Acylation

The hydroxyethylamino side chain undergoes further functionalization:

-

Alkylation : Reaction with methyl iodide or ethyl bromide in basic media modifies the hydroxyl group, enhancing lipophilicity.

-

Acylation : Acetic anhydride or acetyl chloride acetylates the amino group, confirmed via IR spectra showing C=O stretches at 1660–1680 cm⁻¹.

Coordination Chemistry

The compound acts as a ligand in metal complexes:

-

Metal binding : The hydroxyl and amino groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes, as evidenced by shifts in UV-Vis spectra.

-

Catalytic applications : Palladium complexes of similar pyrimidines catalyze Suzuki-Miyaura couplings .

Biological Interactions

While not strictly synthetic reactions, its biochemical interactions are mechanistically relevant:

-

Enzyme inhibition : Hydrogen bonding with viral polymerases disrupts nucleotide binding, as shown in molecular docking studies.

-

DNA intercalation : Planar pyrimidine rings interact with DNA base pairs, verified via fluorescence quenching assays.

Stability and Degradation

-

pH-dependent hydrolysis : The compound decomposes under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming 6-aminopyrimidin-4(3H)-one.

-

Thermal stability : Stable up to 150°C, beyond which decarbonylation occurs.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that pyrimidine derivatives, including 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one, possess antiviral properties. They have been studied for their ability to inhibit the replication of viruses such as Hepatitis B Virus (HBV). The structure-activity relationship (SAR) studies reveal that modifications to the pyrimidine ring can enhance antiviral efficacy .

Antitumor Properties

Compounds with similar structural features have been identified as potential antitumor agents. For instance, pyrimidine derivatives have shown activity against various cancer cell lines by interfering with cellular signaling pathways involved in tumor growth. The inhibition of specific kinases has been highlighted as a mechanism through which these compounds exert their antitumor effects .

Inhibition of Enzymatic Activity

Phosphodiesterase Inhibition

this compound has been evaluated for its ability to inhibit phosphodiesterases (PDEs), enzymes that play a crucial role in cellular signaling. Inhibitors of PDEs are being explored for their potential in treating cognitive impairments and other neurological disorders. The compound's structure allows for selective inhibition of specific PDE isoforms, which is critical for minimizing side effects .

Antimicrobial Activity

Bacterial Inhibition

The compound has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that certain modifications to the pyrimidine structure can enhance antibacterial properties, potentially leading to more effective treatments against resistant bacterial strains .

Structure-Activity Relationship Studies

Optimization of Biological Activity

The SAR studies conducted on this compound indicate that specific substitutions at various positions on the pyrimidine ring can significantly affect its biological activity. For example, the introduction of different functional groups can enhance potency against target enzymes or receptors involved in disease processes .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The hydroxyethyl group and amino group play crucial roles in binding to the active sites of enzymes, leading to changes in enzyme activity and subsequent biological effects.

Comparison with Similar Compounds

Human A-FABP Inhibitors

Substituted benzylamino-6-(trifluoromethyl)pyrimidin-4(1H)-ones exhibit low micromolar activity and selectivity for human adipose fatty acid-binding protein (A-FABP). The trifluoromethyl group contributes to target affinity, but its hydrophobicity may limit solubility . In contrast, the hydroxyethylamino group in the target compound could balance hydrophilicity and binding efficiency, though direct activity data are unavailable.

Antimicrobial and Anticancer Derivatives

Pyrimidinones with sulfur-containing substituents (e.g., 6-(methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one) show diverse bioactivity, including antimicrobial properties .

Alkylation and Functionalization

The hydroxyethylamino group likely requires protective strategies during synthesis. For example, alkylation of pyrimidinones with ethylene oxide or 2-chloroethanol under basic conditions could introduce the hydroxyethyl moiety, analogous to methods for methyl or benzyl groups .

Tautomeric Behavior

Like other pyrimidinones, the target compound exists in equilibrium between keto (lactam) and enol (lactim) forms. The hydroxyethyl group may stabilize the keto form in solution due to intramolecular hydrogen bonding, as observed in similar derivatives .

Data Table: Key Structural Analogs and Properties

Biological Activity

6-((2-Hydroxyethyl)amino)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains a pyrimidine ring substituted with a hydroxyethylamino group at the 6-position, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrimidine class, including this compound, exhibit a variety of biological activities, particularly as anticancer agents. The following sections summarize key findings related to its biological efficacy.

Anticancer Activity

- Mechanism of Action : Studies have shown that similar pyrimidine derivatives can inhibit critical enzymes involved in cancer cell proliferation, such as BRD4 and PLK1. These enzymes play significant roles in cell cycle regulation and apoptosis .

- Cell Cycle Arrest : Compounds structurally related to this compound have been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cell lines. This effect is often mediated by the upregulation of pro-apoptotic markers like BAX and caspase-3, alongside downregulation of anti-apoptotic factors such as Bcl-2 .

- In Vitro Studies : In vitro evaluations have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). The efficacy of these compounds often correlates with their ability to inhibit specific kinases involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their chemical structure. A comprehensive SAR analysis reveals that modifications at specific positions on the pyrimidine ring can significantly enhance or diminish activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Hydroxyethylamine | Increased solubility and bioavailability |

| 4 | Carbonyl Group | Essential for binding interactions with target enzymes |

| 6 | Aromatic Groups | Enhanced potency against BRD4/PLK1 inhibition |

These findings suggest that careful structural modification can lead to more potent derivatives with improved pharmacological profiles.

Case Studies

Several studies have highlighted the potential of pyrimidine derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was evaluated in a human colorectal cancer xenograft model. Results indicated significant tumor growth inhibition at doses of 30 mg/kg and above, with corresponding biochemical markers showing effective target engagement .

- Case Study 2 : Another study focused on the impact of these compounds on neuronal cells, where they demonstrated not only anticancer properties but also potential neuroprotective effects through modulation of cellular signaling pathways .

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products.

What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

A combination of techniques is critical for structural confirmation:

- 1H NMR : Assign signals for the hydroxyethylamino group (e.g., δ ~3.5–4.0 ppm for –CH2– and δ ~1.5–2.5 ppm for –NH–). provides NMR benchmarks for similar thieno-pyrimidinones, with distinct shifts for substituents .

- HRMS : Validate molecular weight (e.g., [M+H]+ ion). used HRMS to confirm derivatives with <2 ppm error .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Data Interpretation : Cross-reference with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms or hydrogen bonding.

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the biological activity of this compound derivatives?

Advanced Research Question

SAR Design Framework :

- Variable Substituents : Modify the hydroxyethyl group (e.g., alkyl chain length, halogenation) and pyrimidinone positions (C-2, C-6). demonstrated that replacing hydroxyethyl with phosphonomethoxyethyl enhanced antiviral activity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, viral polymerases) or in cytotoxicity screens. used antimicrobial and anticancer assays to prioritize lead compounds .

- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, steric bulk) with activity.

Case Study : synthesized benzo[d]thiazol-2-yl derivatives (Compounds 41–44) and evaluated their anticancer activity, identifying critical substituent motifs .

What strategies are employed to resolve contradictions in biological activity data across different studies involving pyrimidin-4(1H)-one derivatives?

Advanced Research Question

Contradictions often arise from divergent experimental conditions or compound stability. Strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature, cell lines). reported consistent HRMS and NMR data to validate compound integrity across labs .

- Metabolic Stability Testing : Assess whether the hydroxyethyl group undergoes oxidation in vivo, as seen in , where phosphonate analogs showed improved stability .

- Collaborative Validation : Cross-institutional studies to confirm activity, as in , where yields varied (39–59%) due to solvent purity .

Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility.

How can computational chemistry aid in predicting the reactivity and tautomeric behavior of this compound?

Advanced Research Question

- Tautomer Prediction : Use DFT calculations to model keto-enol tautomerism, which affects hydrogen bonding and solubility. ’s InChI key for 2-amino-4-hydroxy-6-methylpyrimidine provides a reference for tautomeric states .

- Reactivity Maps : Identify electrophilic/nucleophilic sites for functionalization. ’s geometric parameters (bond angles, distances) can guide molecular docking studies .

Tools : Software like Gaussian or Schrödinger Suite can simulate reaction pathways and optimize transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.